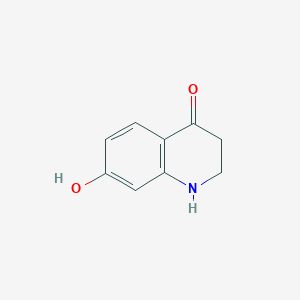![molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran](/img/structure/B8338125.png)
6-Phenylnaphtho[2,1-b]benzofuran
Vue d'ensemble
Description
6-Phenylnaphtho[2,1-b]benzofuran is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a benzofuran moiety attached to a naphthalene ring system with a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of bromobenzene and boronic acid as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical synthesis. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylnaphtho[2,1-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the functional groups attached to them.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation reactions may yield quinones, while reduction reactions can produce hydro derivatives
Applications De Recherche Scientifique
6-Phenylnaphtho[2,1-b]benzofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new materials and as a probe in various analytical techniques.
Mécanisme D'action
The mechanism of action of 6-Phenylnaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.
Comparaison Avec Des Composés Similaires
6-Phenylnaphtho[2,1-b]benzofuran can be compared to other similar compounds, such as dibenzo[b,d]furan and naphtho[1,2-b]benzofuran. These compounds share similar structural features but differ in their specific functional groups and ring systems. The unique structure of this compound, with its phenyl group at the 6-position, distinguishes it from these related compounds and contributes to its unique chemical and biological properties .
List of Similar Compounds:- Dibenzo[b,d]furan
- Naphtho[1,2-b]benzofuran
- 8-Iodo-6-phenylbenzo[b]naphtho[1,2-d]furan
Propriétés
Formule moléculaire |
C22H14O |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
6-phenylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H |
Clé InChI |
UKIUNGIXDFIMST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
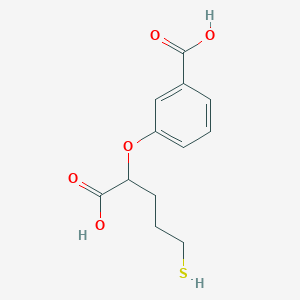
![{3-Chloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B8338057.png)
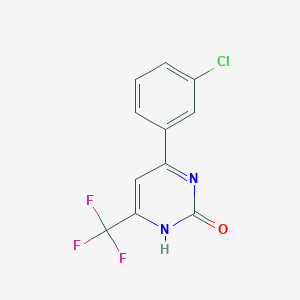
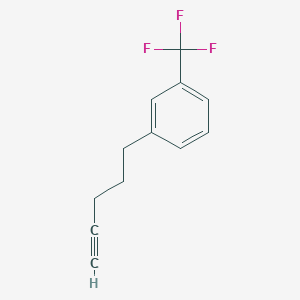
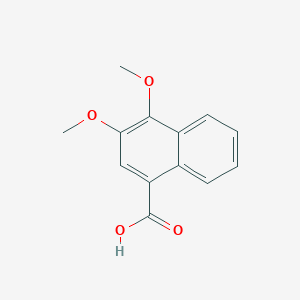
![4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol](/img/structure/B8338079.png)
![Ethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8338090.png)
![Tert-butyl [2-{[4-(bromomethyl)benzoyl]amino}-4-(2-thienyl)phenyl]carbamate](/img/structure/B8338093.png)
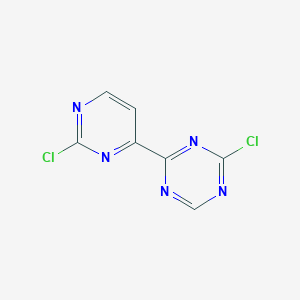
![4-({2-[4-(Benzyloxy)phenyl]ethyl}amino)benzoic acid](/img/structure/B8338104.png)
![(3R)-3-methyl-4-(6-(1-(S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B8338113.png)
![3-bromo-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B8338115.png)
![4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile](/img/structure/B8338119.png)
